molecular formula C14H13N3 B6599722 5,6-dimethyl-2-(pyridin-2-yl)-1H-benzo[d]imidazole CAS No. 70151-42-7

5,6-dimethyl-2-(pyridin-2-yl)-1H-benzo[d]imidazole

Cat. No. B6599722
CAS RN: 70151-42-7
M. Wt: 223.27 g/mol
InChI Key: HXYMSNYVKWYLHV-UHFFFAOYSA-N
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Description

5,6-Dimethyl-2-(pyridin-2-yl)-1H-benzo[d]imidazole (DMPBI) is an organic compound which is widely used in scientific research and laboratory experiments. It is a heterocyclic, aromatic compound with a molecular formula of C11H9N3. The compound is known to have a wide range of applications due to its unique structure and properties. The purpose of

Scientific Research Applications

Antioxidant and Antimicrobial Activities

A study by Bassyouni et al. (2012) synthesized derivatives of 5,6-dimethyl-1H-benzoimidazole and evaluated them for antioxidant and antimicrobial activities. The derivatives showed high activity against Staphylococcus aureus, Salmonella typhimurium, and Candida albicans, indicating potential applications in treating infections and as antioxidants (Bassyouni et al., 2012).

Gas Chromatographic Methods

Anisuzzaman et al. (2000) developed efficient gas chromatographic methods for trace level analysis of imidazolinone herbicides using dimethyl derivatives of the herbicides, including a derivative related to 5,6-dimethyl-2-(pyridin-2-yl)-1H-benzo[d]imidazole (Anisuzzaman et al., 2000).

Luminescent Materials

Destefano and Geiger (2017) explored the photophysical properties of a platinum(II) complex containing 5,6-dimethyl-2-(pyridin-2-yl)-1H-benzo[d]imidazole. The study highlighted its luminescence in the solid state, suggesting potential in developing luminescent materials (Destefano & Geiger, 2017).

Synthesis and Structural Studies

Ciber et al. (2023) detailed the synthesis of a compound related to 5,6-dimethyl-2-(pyridin-2-yl)-1H-benzo[d]imidazole, providing insights into its structure through spectroscopic techniques (Ciber et al., 2023).

properties

IUPAC Name

5,6-dimethyl-2-pyridin-2-yl-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3/c1-9-7-12-13(8-10(9)2)17-14(16-12)11-5-3-4-6-15-11/h3-8H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXYMSNYVKWYLHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(N2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30468674
Record name 5,6-dimethyl-2-pyridin-2-yl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30468674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-dimethyl-2-(pyridin-2-yl)-1H-benzo[d]imidazole

CAS RN

70151-42-7
Record name 5,6-dimethyl-2-pyridin-2-yl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30468674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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